Dpc-nhss

Description

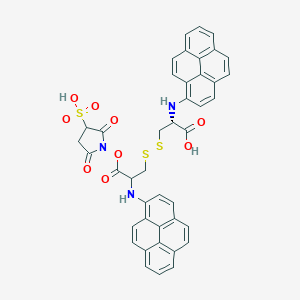

Structure

2D Structure

Properties

CAS No. |

100839-37-0 |

|---|---|

Molecular Formula |

C42H31N3O9S3 |

Molecular Weight |

817.9 g/mol |

IUPAC Name |

(2R)-3-[[3-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-3-oxo-2-(pyren-1-ylamino)propyl]disulfanyl]-2-(pyren-1-ylamino)propanoic acid |

InChI |

InChI=1S/C42H31N3O9S3/c46-35-19-34(57(51,52)53)40(47)45(35)54-42(50)33(44-31-18-14-27-10-8-23-4-2-6-25-12-16-29(31)39(27)37(23)25)21-56-55-20-32(41(48)49)43-30-17-13-26-9-7-22-3-1-5-24-11-15-28(30)38(26)36(22)24/h1-18,32-34,43-44H,19-21H2,(H,48,49)(H,51,52,53)/t32-,33?,34?/m0/s1 |

InChI Key |

NSAWNPOJKMFSKI-BGVJURHFSA-N |

SMILES |

C1C(C(=O)N(C1=O)OC(=O)C(CSSCC(C(=O)O)NC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)NC6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6)S(=O)(=O)O |

Isomeric SMILES |

C1C(C(=O)N(C1=O)OC(=O)C(CSSC[C@@H](C(=O)O)NC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)NC6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6)S(=O)(=O)O |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)C(CSSCC(C(=O)O)NC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)NC6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6)S(=O)(=O)O |

Synonyms |

dipyrenylcystine N-hydroxysulfosuccinimidyl monoester DPC-NHSS |

Origin of Product |

United States |

Iii. Chemical Reactivity and Reaction Mechanisms of Dpc Nhs Ester Systems

Amide Bond Formation via N-Hydroxysuccinimide Ester Functionality

NHS esters are renowned for their selective and efficient reaction with primary amines to yield stable amide bonds thermofisher.compapyrusbio.comglenresearch.comcreative-proteomics.com. This reaction releases N-hydroxysuccinimide (NHS) as a byproduct thermofisher.com. Primary amines are abundant in biological molecules, notably at the N-terminus of polypeptide chains and within the ε-amino group of lysine (B10760008) residues in proteins thermofisher.compapyrusbio.comcreative-proteomics.com. This inherent specificity makes NHS esters invaluable tools for modifying proteins and other amine-containing biomolecules.

The reaction between an NHS ester and a primary amine proceeds via a nucleophilic acyl substitution mechanism creative-proteomics.comlibretexts.org. In this process, the unprotonated primary amine acts as a nucleophile, initiating an attack on the electrophilic carbonyl carbon of the NHS ester papyrusbio.comglenresearch.com. This attack leads to the formation of a tetrahedral intermediate papyrusbio.com. Subsequently, the N-hydroxysuccinimide moiety is expelled as a stable leaving group, resulting in the formation of a new, highly stable amide (covalent linkage) between the modified molecule and the amine-containing target papyrusbio.comglenresearch.com.

pH: The reaction is strongly pH-dependent. Optimal reactivity typically occurs in physiologic to slightly alkaline conditions, generally between pH 7.2 and 9.0 thermofisher.compapyrusbio.comcreative-proteomics.com. This is because the primary amine must be in its deprotonated, nucleophilic form to react effectively papyrusbio.com. At lower pH, amines become protonated and less nucleophilic, reducing reaction efficiency papyrusbio.com.

Hydrolysis: A critical competing reaction is the hydrolysis of the NHS ester in aqueous solutions thermofisher.comthermofisher.com. Water, acting as a nucleophile, can attack the NHS ester, leading to its inactivation and the release of N-hydroxysuccinimide thermofisher.combeckman.kr. The rate of hydrolysis increases with higher buffer pH and temperature, significantly reducing cross-linking efficiency, especially in less concentrated protein solutions thermofisher.comthermofisher.combeckman.krrsc.org. For instance, the half-life of NHS-ester compounds can decrease from 4-5 hours at pH 7.0 and 0°C to just 10 minutes at pH 8.6 and 4°C thermofisher.comthermofisher.com.

Solvent: Many non-sulfonated NHS-ester reagents are water-insoluble and require dissolution in water-miscible organic solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) before addition to aqueous reaction mixtures thermofisher.comglenresearch.com. Polar aprotic solvents like DMSO can enhance reaction rates and yields by destabilizing the -OH group of water, thereby improving the nucleophilic reactivity of amine groups papyrusbio.com.

Concentration: The concentration of both the NHS ester and the target amine-containing molecule influences the reaction rate. Higher concentrations generally lead to faster reaction rates glenresearch.com. Competing nucleophiles, such as primary amine buffers like Tris (Tris-buffered saline), should be avoided as they will react with the NHS ester and reduce the efficiency of the desired conjugation thermofisher.comthermofisher.com.

Steric Hindrance: While not explicitly detailed in all kinetic studies, steric hindrance around the primary amine or the NHS ester can impact reaction efficiency, with bulkier groups potentially slowing the reaction glenresearch.com.

Data regarding the hydrolysis rates of NHS esters highlight the importance of reaction conditions:

Table 1: Hydrolysis Half-Lives of NHS Esters thermofisher.comthermofisher.com

| pH | Temperature (°C) | Half-Life (approx.) |

| 7.0 | 0 | 4-5 hours |

| 8.6 | 4 | 10 minutes |

Intramolecular and Intermolecular Cross-Linking Processes Involving DPC-NHS Conjugates

Cross-linking involves the covalent joining of two or more molecules thermofisher.com. In the context of DPC-NHS systems, NHS esters are often components of cross-linking reagents used to study or facilitate interactions, rather than directly inducing DNA-protein cross-links themselves.

DNA-protein cross-links (DPCs) are toxic lesions where cellular proteins become covalently trapped on DNA strands nih.govacs.org. DPCs can be induced by various endogenous and exogenous agents, including reactive oxygen species, lipid peroxidation products, formaldehyde, methylglyoxal (B44143) (MGO), and certain chemotherapeutic drugs nih.govacs.org. These agents typically react with nucleophilic sites on amino acid side chains (e.g., lysine, cysteine, arginine) and DNA bases (e.g., N7 of guanine, exocyclic amines of adenine, cytosine, and guanine) nih.govacs.org.

NHS esters play an indirect, yet crucial, role in modulating or investigating DPC formation. They are not direct DPC-inducing agents in the same manner as aldehydes or reactive oxygen species. Instead, NHS esters are commonly used to chemically modify proteins. For example, a lysine-reactive NHS-ester reagent can be used to "cap" or block the primary amine functionalities of proteins nih.gov. Studies have shown that pre-treatment of proteins with such NHS-ester reagents can block subsequent DPC formation induced by agents like methylglyoxal, suggesting that lysine residues are primary targets for DPC formation by these reactive species nih.gov. This demonstrates how NHS ester chemistry can be utilized as a tool to elucidate the specific amino acid residues involved in DPC formation. Furthermore, NHS esters are incorporated into various cross-linking reagents (e.g., homobifunctional or heterobifunctional crosslinkers) that can then be used to covalently link proteins to other proteins, or to DNA probes that have been modified with amines thermofisher.comthermofisher.com.

Gas-phase cross-linking, often studied using mass spectrometry-based ion/ion reactions, provides unique insights into protein structure and interactions in an isolated environment nih.goviu.edunih.gov. N-hydroxysulfosuccinimide (sulfo-NHS) based reagents are particularly useful for these applications due to their increased water solubility and charged sulfonate group, which facilitates the formation of stable electrostatic complexes with protonated polypeptide ions thermofisher.comnih.goviu.edu.

The mechanistic aspects of gas-phase cross-linking with sulfo-NHS reagents involve an initial formation of a long-lived electrostatic complex between the protonated peptide ions and the anionic sulfo-NHS reagent nih.govnih.govpnas.org. Within this complex, a nucleophilic attack occurs by neutral primary amine sites (such as the N-terminus or the ε-amine of lysine residues) or guanidine (B92328) groups of the polypeptide on the carbonyl carbons of the sulfo-NHS ester functionalities nih.govnih.govpnas.orgnih.govnih.gov. This attack leads to the formation of stable amide bonds and the concomitant loss of neutral sulfo-NHS molecules nih.govpnas.org.

Interestingly, in the gas phase, carboxylate groups have also been found to be reactive nucleophiles towards NHS esters, forming labile anhydride (B1165640) bonds nih.gov. This contrasts with solution-phase reactions where carboxylates are generally not considered reactive with NHS esters nih.gov. This difference highlights the distinct chemical environments and reactivity patterns observed in the gas phase compared to condensed phases.

Derivatization Chemistry and Functional Group Interconversions for DPC-NHS Constructs

Beyond their primary role in amide bond formation, NHS esters serve as versatile intermediates for a wide array of derivatization reactions and functional group interconversions. These reactions allow for the introduction of diverse functionalities onto biomolecules or surfaces.

Labeling and Tagging: NHS esters are extensively used to conjugate various labels, such as fluorophores (e.g., fluorescein, cyanine (B1664457) dyes), biotin, and polyethylene (B3416737) glycol (PEGylation agents), to primary amines on proteins, peptides, and oligonucleotides thermofisher.comrsc.orgnih.govnih.gov. This enables detection, purification, or modification of physicochemical properties.

Surface Immobilization: NHS ester terminal groups are commonly employed to covalently couple amine-containing biomolecules to solid surfaces, such as glass slides or gold films, for applications in biosensors, microarrays, and diagnostic assays thermofisher.comnih.govnih.gov. This immobilization occurs via stable amide linkages.

Thioester Formation: A notable functional group interconversion involves the reaction of NHS esters with small thiol molecules (e.g., MESNa) through a transesterification reaction nih.gov. This converts the NHS ester into a more chemoselective thioester. The generated thioester can then selectively react with proteins harboring an N-terminal cysteine, forming a new amide bond and enabling site-specific N-terminal labeling nih.gov.

Cross-Linker Components: NHS esters are frequently incorporated into homobifunctional (two identical reactive groups) or heterobifunctional (two different reactive groups) cross-linkers thermofisher.comthermofisher.com. These reagents facilitate the covalent bonding of proteins to other proteins or to other molecules, aiding in the study of protein interactions, complex structures, and immobilization thermofisher.comthermofisher.comnih.gov. For instance, heterobifunctional crosslinkers with an NHS ester at one end and a maleimide (B117702) at the other can be used to create specific protein conjugates by reacting sequentially with amines and sulfhydryls thermofisher.com.

Side Reactions and Quenching: While primarily amine-specific, NHS esters can also undergo less stable reactions with other nucleophiles like hydroxyl and sulfhydryl groups, which are often susceptible to hydrolysis or displacement by amines glenresearch.comnih.govresearchgate.net. Furthermore, O-acylation on serine, tyrosine, and threonine residues can occur nih.gov. To control reactions and prevent unwanted side products or overlabeling, quenching agents (e.g., Tris, glycine, methylamine) are often added to consume excess NHS ester reagent thermofisher.comthermofisher.comnih.gov.

The ability of NHS esters to undergo these diverse derivatization reactions makes them indispensable in creating complex molecular architectures and functionalized materials for a wide range of scientific and technological applications.

Selective Modification of Organic Acids and Biomolecules with NHS-Activated DPC-Linkers

NHS-activated linkers, including those within DPC-NHS ester systems, are predominantly utilized for the selective modification of primary amines present in a wide array of organic acids and biomolecules. This selectivity is crucial for creating stable bioconjugates.

Primary Amine Reactivity: The primary mechanism involves the reaction of the NHS ester with primary amino groups (-NH2) to form stable amide bonds. These amino groups are ubiquitous in biomolecules, found as the ε-amino groups of lysine residues, the N-terminal α-amino groups of proteins and peptides, and in amino-modified nucleic acids and sugars lumiprobe.cominterchim.frlumiprobe.comwindows.netpapyrusbio.comnih.govthermofisher.comglenresearch.comamerigoscientific.comnih.govidtdna.com. The reaction releases N-hydroxysuccinimide as a byproduct papyrusbio.comthermofisher.com.

Biomolecule Applications: NHS esters are widely employed for labeling and crosslinking various biomolecules:

Proteins and Peptides: They are extensively used for attaching fluorophores, biotin, polyethylene glycol (PEGylation reagents), and other functional molecules to proteins and peptides lumiprobe.cominterchim.frlumiprobe.compapyrusbio.comnih.govthermofisher.comglenresearch.comamerigoscientific.comnih.govlumiprobe.comthermofisher.comacs.org. This allows for applications in biochemical analysis, pharmacological development, and the creation of antibody-drug conjugates (ADCs) nih.govnih.govacs.orgresearchgate.net. While NHS ester modification of proteins can sometimes lead to heterogeneous labeling due to the abundance of lysine residues, strategies exist to achieve more selective N-terminal labeling, such as through conversion to a thioester followed by reaction with an N-terminal cysteine nih.gov.

Nucleic Acids: Amino-modified DNA and oligonucleotides can be effectively labeled post-synthesis using NHS ester chemistry, forming amide bonds with the introduced amine groups interchim.frlumiprobe.comglenresearch.comnih.govidtdna.com.

Carbohydrates: Amino-containing sugars can also be modified using NHS esters interchim.frlumiprobe.com.

Surface Functionalization: NHS-activated esters are instrumental in functionalizing surfaces for various applications, including protein biochips and microarrays amerigoscientific.comthermofisher.comnih.govescholarship.orgrsc.org. They enable the immobilization of proteins, RNA, and other substances containing amine, hydrazide, or alcohol functionalities onto derivatized glass slides or resins, which is vital for diagnostics and proteomics amerigoscientific.comnih.govescholarship.orgrsc.org.

Modification of Organic Acids: While NHS esters are typically formed from carboxylic acids to activate them for subsequent reactions with nucleophiles, the direct modification of organic acids by NHS-activated DPC-linkers (where the organic acid acts as a nucleophile) is not a primary reaction pathway for NHS esters. Instead, NHS esters are key intermediates in activating carboxylic acids for coupling reactions, particularly in peptide synthesis to form amide bonds amerigoscientific.commdpi.com.

Hydrazide-Functionalization via NHS-Ester Chemistry for Glycoconjugate Synthesis

Beyond amine reactivity, NHS esters also readily react with hydrazide functionalities. This reaction is particularly valuable in the synthesis of glycoconjugates.

Hydrazide Reactivity: NHS esters can efficiently react with hydrazide groups (-NHNH2) to form stable hydrazone linkages nih.gov. This reaction is a cornerstone for introducing hydrazide functionalities into molecules.

Glycoconjugate Synthesis: The ability of hydrazides to react with aldehyde and ketone groups makes NHS-ester mediated hydrazide functionalization a powerful tool for glycoconjugate synthesis nih.govlumiprobe.comnih.gov. Many natural carbohydrates possess open-chain forms containing carbonyl groups, or these groups can be generated from 1,2-diols (common in carbohydrates) through periodate (B1199274) oxidation lumiprobe.comnih.gov. The aldehydes formed can then be labeled or conjugated with hydrazide-functionalized molecules, making it an especially useful method for modifying glycoproteins and for the immobilization of oligosaccharides on surfaces for microarray applications nih.govrsc.orglumiprobe.comnih.gov.

Exploration of Other Distinctive Reaction Pathways within DPC-NHS Systems

While amine and hydrazide acylation are the most prominent reactions, NHS ester systems can participate in or facilitate other distinctive reaction pathways:

Transesterification: Although less common than amine acylation, NHS esters can undergo transesterification reactions with alcohol compounds, particularly in the presence of catalysts like dimethylaminopyridine (DMAP) mdpi.com. This pathway allows for the introduction of various functionalities via ester linkages.

Integration with Click Chemistry: NHS esters are frequently incorporated into heterobifunctional linkers, which possess an NHS ester group at one end and a "click chemistry" handle (e.g., dibenzocyclooctyne (DBCO), alkyne, or azide) at the other interchim.frlumiprobe.comidtdna.comlumiprobe.comconju-probe.com. This strategy allows for a two-step conjugation process: first, the NHS ester reacts with an amine-containing biomolecule, and then the attached click chemistry handle participates in a highly efficient and bioorthogonal cycloaddition reaction with its complementary functional group interchim.frlumiprobe.comidtdna.comlumiprobe.comnih.govconju-probe.com. This enables the precise labeling or crosslinking of biomolecules with minimal interference from other biological functionalities lumiprobe.comacs.orgconju-probe.com.

Carbamate Formation: While not a direct reaction of the NHS ester itself, the synthesis of organic carbamates often involves N-hydroxysuccinimide, particularly through reagents like N,N′-disuccinimidyl carbonate (DSC) acs.org. This highlights the broader utility of succinimide-based activating groups in diverse synthetic transformations.

The versatility of NHS ester chemistry, as exemplified by "DPC-NHS ester systems", lies in its robust reactivity, particularly with nucleophilic amines and hydrazides, enabling a wide range of applications in bioconjugation, material science, and the synthesis of complex molecules.

Iv. Molecular Interactions and Theoretical Characterization of Dpc Nhs Ester Systems

Computational Chemistry and Molecular Modeling of DPC-NHS Constructs

Computational methods, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are indispensable tools for characterizing DPC-NHS constructs at an atomic and molecular level, predicting their behavior and reactivity.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of chemical compounds. For NHS ester systems, DFT calculations can provide critical insights into their electronic properties, such as highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are indicative of a molecule's ability to donate or accept electrons and thus its reactivity chembase.cn. Studies utilizing DFT have been applied to NHS ester activated dyes to evaluate their dipole moments and electronic structures, revealing how these properties influence their behavior in different solvent environments chembase.cn. Furthermore, DFT can be employed to determine global chemical reactivity descriptors like chemical hardness, total energy, electronic chemical potential, and electrophilicity, all of which correlate with a molecule's stability and reactivity. For instance, investigations into isorhodanine derivatives have used DFT to establish a relationship between their electronic structure and reactivity, demonstrating the method's utility in predicting chemical behavior. These computational studies are vital for rational design and optimization of DPC-NHS constructs by predicting their most favorable reaction pathways and stability.

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of DPC-NHS systems, providing insights into their conformational changes, self-assembly processes, and interactions with their environment over time. MD simulations have been extensively used to study the behavior of dodecylphosphocholine (B1670865) (DPC) micelles, a relevant "DPC" moiety, in aqueous solutions. These simulations can characterize key micellar properties such as aggregation kinetics, volume, size, shape, internal structure, and hydration, offering a detailed understanding of how DPC molecules arrange and interact. Beyond simple micellar systems, MD simulations have also been applied to more complex constructs, such as membrane protein-micelle complexes (e.g., outer membrane protein A in DPC micelles), to observe structural rearrangements and interactions under various conditions, including vacuum. The utility of MD extends to modeling self-assembly processes in nanoparticles and understanding the mechanostability of protein complexes. The presence of NHS esters in materials used for MD simulations further highlights their relevance in studying complex biological and material systems.

Analysis of Non-Covalent Interactions in DPC-NHS Assemblies

The macroscopic properties and functions of DPC-NHS assemblies are largely dictated by a delicate balance of non-covalent interactions. Understanding these forces is crucial for predicting and controlling the self-assembly and complex formation of these systems.

Hydrophobic interactions are a primary driving force for the self-assembly of DPC-NHS systems, particularly where the "DPC" moiety contributes significant non-polar character. These interactions emerge from the tendency of non-polar molecules or parts of molecules to minimize their contact with water, leading to their aggregation. In various amphiphilic systems, including hydrophobically modified polysaccharides, intra- and/or intermolecular hydrophobic interactions drive self-association in aqueous solutions to form structures like micelles and polymersomes. For nanoparticles, hydrophobic interactions are a major force behind their aggregation and controlled self-assembly into three-dimensional clusters. In the context of dodecylphosphocholine (DPC), its micelle formation is fundamentally driven by the hydrophobic effect acting on its alkyl chains, leading to the sequestration of these non-polar regions from the aqueous solvent.

If the "DPC" moiety in DPC-NHS ester systems contains aromatic rings (e.g., as in diphenylchlorin diol (DPC)), aromatic stacking interactions (π-π interactions) become a significant non-covalent force. These interactions involve attractive forces between aromatic rings and are crucial in chemical and biological systems, including ligand-protein interfaces and the organization of biomolecular structures. The strength and geometry of aromatic stacking interactions are influenced by both electrostatic interactions between the π-electron densities of the aromatic faces and non-polar contributions. Studies have shown that even unsubstituted aromatic rings exhibit repulsive electrostatic interactions between their π-electron densities, which can be modulated by electron-withdrawing or electron-donating substituents. These interactions are highly sensitive to the orientation and nature of substituents, making them a key factor in the precise assembly and recognition events involving DPC-NHS constructs with aromatic components.

V. Advanced Analytical Techniques for Characterization of Dpc Nhs Ester Constructs

Spectroscopic Methods for Structural and Compositional Analysis

Mass spectrometry is a cornerstone technique for the characterization of DPC-NHS ester conjugates, providing precise mass measurements that confirm the covalent attachment of the DPC moiety to a target molecule. High-resolution mass spectrometry (HRMS) can determine the molecular weight of the conjugate with high accuracy, allowing for the verification of its elemental composition.

Tandem mass spectrometry (MS/MS) is particularly powerful for structural elucidation. In a typical MS/MS experiment, the protonated molecular ion of the DPC-conjugate is isolated and then subjected to fragmentation through collision-induced dissociation (CID). The resulting fragment ions are mass-analyzed, providing a fragmentation pattern that can be used to sequence peptides and pinpoint the exact site of modification. nih.govcreative-proteomics.com

When a DPC-NHS ester reacts with a peptide, it typically forms a stable amide bond with the N-terminal amine or the epsilon-amine of a lysine (B10760008) residue. The fragmentation of such a conjugate in an MS/MS experiment will produce characteristic b- and y-type ions from the peptide backbone, as well as fragment ions that are specific to the DPC moiety and the linker. researchgate.net The mass shift corresponding to the DPC-linker on specific fragment ions allows for unambiguous identification of the conjugation site. google.com

For example, consider a hypothetical peptide, "DPC-peptide," conjugated with a DPC-linker. The fragmentation analysis would be expected to yield the results shown in the interactive table below.

Table 1: Hypothetical Tandem MS Fragmentation Analysis of a DPC-Peptide Conjugate

| Fragment Ion Type | m/z | Interpretation |

|---|---|---|

| b-ions | Various | N-terminal peptide fragments. A mass shift indicates conjugation on a residue within the fragment. |

| y-ions | Various | C-terminal peptide fragments. A mass shift indicates conjugation on a residue within the fragment. |

| Precursor ion | [M+H]+ | Mass of the intact DPC-peptide conjugate. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed information about the chemical structure and connectivity of atoms in a DPC-NHS ester construct. Both ¹H and ¹³C NMR are used to confirm the structure of the DPC-NHS ester before conjugation and to characterize the final conjugate. thieme-connect.denih.gov

In the ¹H NMR spectrum of a DPC-NHS ester, characteristic signals for the succinimide (B58015) protons are typically observed as a singlet at approximately 2.8-2.9 ppm. researchgate.netchemicalbook.comspectrabase.com Upon successful conjugation to an amine-containing molecule, this singlet will disappear, and new signals corresponding to the newly formed amide bond and the protons of the conjugated moiety will appear.

¹³C NMR spectroscopy provides complementary information, with the carbonyl carbons of the NHS ester appearing at around 169-171 ppm. libretexts.org The formation of an amide bond upon conjugation will result in a shift of these carbonyl signals.

NMR is also invaluable for monitoring the progress of the conjugation reaction in real-time, allowing for the optimization of reaction conditions. wiley-vch.de

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a DPC-NHS Ester and its Amine Conjugate

| Nucleus | DPC-NHS Ester (ppm) | DPC-Amide Conjugate (ppm) | Key Observations |

|---|---|---|---|

| ¹H | ~2.85 (s, 4H, -CH₂CH₂- of NHS) | Signal disappears | Disappearance of the NHS protons confirms reaction. |

| ¹³C | ~170 (C=O of NHS ester) | Shifts to ~172-175 (amide C=O) | Shift in carbonyl resonance indicates amide bond formation. |

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique for identifying functional groups within a molecule. It is particularly useful for confirming the presence of the NHS ester in the starting material and the formation of the amide bond in the final conjugate. researchgate.netnih.gov

The FTIR spectrum of a DPC-NHS ester will exhibit characteristic stretching vibrations for the ester carbonyl groups. Typically, two distinct peaks are observed: one around 1780 cm⁻¹ and another around 1740 cm⁻¹. researchgate.net The C-N stretching of the succinimide ring may also be visible.

Upon reaction with a primary amine, these ester peaks will disappear and be replaced by the characteristic absorption bands of a secondary amide. The amide I band (primarily C=O stretch) appears around 1650 cm⁻¹, and the amide II band (a combination of N-H bend and C-N stretch) is observed around 1540 cm⁻¹. youtube.comyoutube.com

Table 3: Key FTIR Absorption Bands for DPC-NHS Ester Characterization

| Functional Group | Wavenumber (cm⁻¹) | Interpretation |

|---|---|---|

| NHS Ester C=O Stretch | ~1780, ~1740 | Presence of the active ester in the starting material. |

| Amide I (C=O Stretch) | ~1650 | Formation of the amide bond in the conjugate. |

UV-Visible spectroscopy is a quantitative technique that can be used to determine the concentration of DPC-NHS ester constructs, particularly those containing a chromophore (a light-absorbing group). The Beer-Lambert law is applied to relate the absorbance of a solution to the concentration of the analyte.

This technique is also widely used to monitor the kinetics of the conjugation reaction and the hydrolysis of the NHS ester. N-hydroxysuccinimide (NHS), the leaving group in the reaction, has a characteristic UV absorbance at around 260 nm. thermofisher.comresearchgate.net By monitoring the increase in absorbance at this wavelength over time, the rate of the reaction or the rate of hydrolysis can be determined. nih.gov

For a DPC-NHS system where the DPC moiety itself is a chromophore (e.g., a fluorescent dye), UV-Vis spectroscopy can be used to quantify the amount of DPC incorporated into the conjugate. A wavelength scan can confirm the presence of the DPC's characteristic absorption maxima in the final product.

Table 4: Application of UV-Visible Spectroscopy in DPC-NHS Ester Analysis

| Analytical Goal | Wavelength Monitored (nm) | Principle |

|---|---|---|

| Monitoring Reaction/Hydrolysis | ~260 | Detection of released N-hydroxysuccinimide (NHS). |

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for both the analysis and purification of DPC-NHS ester constructs. These techniques separate molecules based on their differential interactions with a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for the analysis and purification of DPC-NHS ester constructs. rsc.orgnih.gov It offers high resolution, speed, and sensitivity.

For purity assessment, an analytical HPLC system is used. The DPC-NHS ester or the final conjugate is injected onto a column (typically a reversed-phase C18 column), and the components are separated based on their hydrophobicity. A detector, such as a UV-Vis detector or a mass spectrometer, is used to monitor the eluting compounds. The purity of the sample is determined by the relative area of the main peak in the chromatogram. nih.gov HPLC can effectively separate the desired product from starting materials, hydrolyzed NHS ester, and other side products. researchgate.net

Preparative HPLC is used for the isolation and purification of the DPC-conjugate. stackexchange.com Larger columns are used to handle larger quantities of material. Fractions are collected as they elute from the column, and those containing the pure product are combined.

Table 5: Illustrative HPLC Data for Purity Assessment of a DPC-Conjugate

| Peak Number | Retention Time (min) | Component | Area (%) |

|---|---|---|---|

| 1 | 3.5 | Hydrolyzed DPC-acid | 2.1 |

| 2 | 8.2 | Unreacted Amine Substrate | 1.5 |

Table 6: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| N-hydroxysuccinimide | NHS |

| Dicyclohexylcarbodiimide | DCC |

| Collision-Induced Dissociation | CID |

| High-Performance Liquid Chromatography | HPLC |

| Fourier-Transform Infrared | FTIR |

| Nuclear Magnetic Resonance | NMR |

| Ultraviolet-Visible | UV-Vis |

| Tandem Mass Spectrometry | MS/MS |

| High-Resolution Mass Spectrometry | HRMS |

Microscopic and Surface Analysis Methods

Scanning Electron Microscopy (SEM) is a powerful imaging technique for characterizing the surface morphology of materials modified with DPC-NHS ester. SEM utilizes a focused beam of electrons to scan the sample surface, generating signals that provide information about the sample's topography and composition. pressbooks.pub It is particularly valuable for visualizing the effects of surface functionalization on materials such as polymers, biomaterials, or inorganic substrates at the micro- and nanoscale. nih.govscielo.br

When a material's surface is coated or functionalized with DPC-NHS ester and subsequently used to immobilize proteins or other molecules, SEM can reveal critical morphological changes. nih.gov Key research findings that can be obtained using SEM include:

Surface Topography: SEM images can show whether the DPC-NHS ester and the subsequently attached molecules form a uniform, homogeneous layer or if they form aggregates and irregular patches on the substrate. pressbooks.pub

Changes in Roughness: The functionalization process can alter the surface roughness of the material. SEM provides a qualitative assessment of these changes, which can be correlated with the efficiency of the surface modification. nih.gov

Porosity and Defect Analysis: For porous materials, SEM can be used to determine if the DPC-NHS ester treatment has altered the pore structure, potentially blocking pores or coating their internal surfaces. It can also identify any cracks or defects that may have formed during the modification process.

For example, in studies involving the functionalization of polymer films, SEM analysis clearly visualizes the difference between a smooth, untreated surface and a surface that has been modified, which might exhibit a different texture or the presence of a distinct coating layer. nih.govmdpi.com The high-resolution imaging capabilities of SEM make it an essential tool for quality control and for understanding how the DPC-NHS ester modification impacts the physical characteristics of the material's surface. pressbooks.pub

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of surfaces at the nanoscale. azonano.com It is exceptionally well-suited for characterizing surfaces functionalized with DPC-NHS ester and for probing the interactions of the resulting constructs. An AFM operates by scanning a sharp tip, attached to a flexible cantilever, over the sample surface. The deflections of the cantilever are monitored by a laser system, providing a precise map of the surface's height. azonano.com

AFM offers several advantages for analyzing DPC-NHS systems:

Nanoscale Topography: AFM can visualize the formation of a DPC-NHS ester monolayer or a subsequently immobilized protein layer on a substrate like gold or silicon. researchgate.netresearchgate.net It can quantitatively measure key parameters such as the thickness of the deposited layer and the surface roughness with sub-nanometer precision. researchgate.net This data is critical for confirming the success and uniformity of the surface functionalization.

Force Spectroscopy: Beyond imaging, AFM can be operated in force spectroscopy mode to probe molecular interactions. nih.govbiorxiv.org By functionalizing the AFM tip with a specific ligand, one can measure the binding forces between that ligand and a protein that has been immobilized on a surface via a DPC-NHS ester linker. nih.govresearchgate.net This provides quantitative data on the strength and kinetics of the interaction, which is invaluable for applications in biosensors and drug discovery. biorxiv.orgacs.org

Table 2: Representative Data from AFM Analysis of a Functionalized Surface

| Surface Condition | Average Roughness (RMS) | Measured Layer Thickness | Adhesion Force (nN) (Tip vs. Surface) |

| Bare Gold Substrate | 0.3 nm | N/A | 0.5 |

| DPC-NHS Ester Monolayer | 0.5 nm | 1.5 nm | 1.2 |

| Immobilized Protein Layer | 1.2 nm | 5.0 nm | 3.5 |

These quantitative measurements allow for a detailed understanding of the structure of DPC-NHS ester constructs and the biomechanical properties of the immobilized molecules. nih.gov

Quantitative Assays and Detection Methodologies for DPC-NHS Systems

Fluorescence-based detection is a highly sensitive and widely used method for the quantification and visualization of biomolecules. gbiosciences.com In the context of DPC-NHS ester systems, fluorescence can be employed by incorporating a fluorescent molecule (fluorophore) into the cross-linked construct. The N-hydroxysuccinimide ester chemistry is commonly used to covalently attach fluorescent dyes to primary amines on proteins or other molecules. thermofisher.comfluidic.comnih.gov

There are two primary strategies for incorporating fluorescence into a DPC-NHS system:

Pre-labeling: One of the target molecules (e.g., a protein) is first labeled with a fluorescent dye that has an NHS-ester reactive group. This fluorescently-tagged protein is then cross-linked to its binding partner using the DPC-NHS ester.

Component with Intrinsic Fluorescence: The DPC-NHS ester is used to cross-link a molecule that is inherently fluorescent (like a fluorescent protein) to a non-fluorescent target.

Once the construct is fluorescent, various detection methods can be used for analysis. The fluorescence intensity, which is directly proportional to the concentration of the fluorophore, can be measured using a fluorometer or a microplate reader to quantify the amount of cross-linked product. nih.gov This approach is thousands of times more sensitive than absorbance-based measurements. gbiosciences.com Furthermore, fluorescence microscopy can be used to visualize the location of the cross-linked complexes within cells or on surfaces.

The choice of fluorophore is critical and depends on the specific application and the available instrumentation. promega.com Factors to consider include the dye's excitation and emission wavelengths, brightness (quantum yield and extinction coefficient), and photostability. nih.gov

Table 3: Common Amine-Reactive Fluorescent Dyes (NHS Esters) for Labeling

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Relative Brightness | Color |

| Fluorescein (FITC) | 494 | 518 | High | Green |

| Rhodamine (TRITC) | 557 | 576 | Medium | Red-Orange |

| Alexa Fluor™ 488 | 495 | 519 | Very High | Green |

| Alexa Fluor™ 647 | 650 | 668 | Very High | Far-Red |

| Cyanine5 (Cy5) | 649 | 670 | High | Far-Red |

These fluorescence-based systems provide powerful and quantitative tools for studying the formation and function of DPC-NHS ester constructs in a wide range of biological and material science applications. researchgate.net

Radiometric assays offer exceptional sensitivity for the detection and quantification of biomolecules and are considered a gold standard for many quantitative applications. azolifesciences.combitesizebio.com This methodology can be applied to DPC-NHS ester systems by incorporating a radionuclide into one of the components of the cross-linked construct.

The general workflow involves:

Radiolabeling: A protein of interest can be intrinsically labeled by growing cells in media containing a radiolabeled amino acid, such as ³⁵S-methionine or ³H-leucine. bitesizebio.com Alternatively, purified proteins can be extrinsically labeled with radionuclides like ¹²⁵I, which targets tyrosine residues. youtube.com

Cross-Linking: The radiolabeled protein is then cross-linked to its target molecule using the DPC-NHS ester.

Detection and Quantification: After the reaction and appropriate purification steps (e.g., SDS-PAGE), the amount of radioactivity in the cross-linked product is measured. This can be done using a scintillation counter, which provides a direct quantitative measure of the cross-linked species. moravek.com

Phosphor Imaging is an advanced detection technique that serves as a digital alternative to traditional autoradiography. azurebiosystems.com After separating the radiolabeled, cross-linked samples on a gel, the gel is exposed to a phosphor storage screen. The screen captures the energy emitted by the radioactive decay. A laser scanner then reads the screen, converting the stored energy into a digital image. The intensity of the signal in the image is directly proportional to the amount of radioactivity, allowing for accurate quantification over a wide dynamic range. azurebiosystems.com

Table 4: Common Radionuclides Used in Protein Labeling

| Isotope | Emitter Type | Half-Life | Detection Method | Use Case |

| ³H (Tritium) | Beta | 12.3 years | Scintillation Counting | Metabolic labeling |

| ¹⁴C (Carbon-14) | Beta | 5730 years | Scintillation, Phosphor Imaging | Metabolic labeling |

| ³⁵S (Sulfur-35) | Beta | 87.4 days | Scintillation, Phosphor Imaging | Labeling Methionine/Cysteine |

| ³²P (Phosphorus-32) | Beta | 14.3 days | Scintillation, Phosphor Imaging | Labeling phosphorylated proteins |

| ¹²⁵I (Iodine-125) | Gamma | 59.4 days | Gamma Counting, Phosphor Imaging | Post-purification labeling (tyrosine) |

These radiometric and phosphor imaging techniques provide unparalleled sensitivity for quantifying the efficiency of DPC-NHS ester cross-linking reactions and for tracking the fate of labeled species in complex biological systems. moravek.comazurebiosystems.com

Vi. Non Clinical Applications and Material Science Integration of Dpc Nhs Ester Chemistry

Development of Advanced Hydrogel and Polymer Systems

The precise control offered by NHS ester chemistry facilitates the engineering of sophisticated hydrogels and polymer systems with tailored properties for diverse applications.

Fabrication of Biocompatible DPC-Gelatin Hydrogels via Amide Linkages

The crosslinking of gelatin, a natural polymer derived from collagen, is crucial for enhancing its mechanical stability and durability in various biomedical applications. The EDC/NHS system is a prominent method for modifying gelatin through the formation of amide linkages fishersci.pt. This chemical modification improves the stability and rigidity of gelatin hydrogels without compromising their inherent biocompatibility or functional characteristics, making them suitable as scaffolds in tissue engineering fishersci.pt.

The crosslinking process involves the formation of short-range amide bonds between gelatin molecules when EDC/NHS is introduced fishersci.pt. The degree of crosslinking, influenced by the concentration of EDC/NHS, directly impacts the hydrogel's properties. For instance, a higher concentration of crosslinking agents leads to a reduced swelling ratio and increased material stability and rigidity fishersci.pt.

Table 1: Impact of EDC/NHS Crosslinker Concentration on Gelatin Hydrogel Properties| Property | Effect of Increased EDC/NHS Concentration | Source |

| Chemical Structure | Amide linkage formation | fishersci.pt |

| Stability | Enhanced | fishersci.pt |

| Rigidity | Increased | fishersci.pt |

| Swelling Ratio | Reduced | fishersci.pt |

Engineering Dual Physically Cross-Linked Hydrogels Utilizing DPC-NHS Interactions

Dual physically cross-linked (DPC) hydrogels are designed to achieve superior mechanical properties such as high stretchability, toughness, and self-recoverability, which are often lacking in conventional hydrogels fishersci.caciteab.com. These systems typically rely on multiple non-covalent interactions for their structural integrity, distinguishing them from chemically cross-linked networks.

Research on DPC hydrogels has demonstrated their formation through diverse physical crosslinking mechanisms. For example, a novel class of DPC hydrogels has been developed using clay nanosheets and iron ions (Fe³⁺) as cross-linkers fishersci.caciteab.com. In this system, the primary crosslinking points are formed by hydrogen bonds between clay nanosheets and poly(acrylamide-co-acrylic acid) (PAm-co-Ac) polymer chains. Subsequently, secondary crosslinking points are introduced via ionic coordination between Fe³⁺ ions and the carboxylate (-COO-) groups of the PAm-co-Ac chains fishersci.caciteab.com. Other approaches to DPC hydrogels include the reorganization of electrostatic interactions and coordination bonds, such as those involving Ag⁺ ions, and the incorporation of hydrophobic interactions researchgate.netfishersci.fi.

It is important to note that while the term "DPC-NHS Interactions" is used in the outline, N-hydroxysuccinimide (NHS) esters are primarily known for facilitating covalent amide bond formation, rather than acting as physical crosslinkers fishersci.sewikipedia.org. The physical crosslinking mechanisms observed in DPC hydrogels, as detailed in the literature, rely on non-covalent forces like hydrogen bonding, ionic interactions, and hydrophobic associations fishersci.caciteab.comfishersci.fi.

Table 2: Physical Crosslinking Mechanisms in Dual Physically Cross-Linked (DPC) Hydrogels| Crosslinking Mechanism | Components Involved | Resulting Properties (Optimal DPC Hydrogels) | Source |

| Hydrogen Bonds | Clay nanosheets + PAm-co-Ac chains | High tensile strength (ca. 3.5 MPa) | fishersci.caciteab.com |

| Ionic Coordination | Fe³⁺ + -COO- groups of PAm-co-Ac chains | Large elongation (ca. 21 times) | fishersci.caciteab.com |

| Electrostatic/Coord. | Polymer chains + Ag⁺ ions | Desired network topology | researchgate.net |

| Hydrophobic | Cellulose nanocrystal (CNC) / hydrophobized CNC | Great tensile strength, ultrahigh elongation | fishersci.fi |

| + hydrophobic polymers | Promising repairability | fishersci.fi |

Synthesis of Enzyme-Responsive Micellar Systems with DPC-NHS Components

Enzyme-responsive micellar systems represent an advanced strategy for targeted drug delivery, addressing limitations such as poor targeting and low drug-loading capacity in conventional chemotherapeutic approaches nih.gov. The synthesis of components for these systems often leverages amide reactions, which can be facilitated by NHS ester chemistry.

For instance, enzyme-responsive polymeric micelles have been designed where a high drug-loaded copolymer, such as methoxy (B1213986) polyethylene (B3416737) glycol-Glycine-Phenylalanine-Leucine-Glycine-Doxorubicin (mPEG-GFLGDDD-DOX), is synthesized via amide reactions to bond multiple doxorubicin (B1662922) molecules nih.gov. The peptide sequence Glycine-Phenylalanine-Leucine-Glycine (GFLG) is a key enzyme-responsive component; it is specifically recognized and cleaved by overexpressed cathepsin B in tumor tissues nih.gov. This enzymatic cleavage triggers the shedding of the mPEG outer layer, making the micelles more accessible for uptake by tumor cells and enhancing the therapeutic effect nih.gov. The carbodiimide (B86325) N-(3-dimethylaminopropyl)-N-ethylcarbodiimide hydrochloride (EDAC, or EDC) in combination with N-hydroxysuccinimide (NHS) has been explicitly used in the synthesis of such enzyme-responsive dendrimer-mPEG-DOX conjugates incorporating the GFLG peptide linkage nih.gov.

Table 3: Key Features of Enzyme-Responsive Micellar Systems| Feature | Description | Role of NHS Ester Chemistry | Source |

| System Type | Enzyme-responsive polymeric micelles | Component synthesis | nih.gov |

| Copolymer Example | mPEG-GFLGDDD-DOX | Amide bond formation | nih.gov |

| Enzyme-Responsive Unit | Glycine-Phenylalanine-Leucine-Glycine (GFLG) peptide | Linkage formation | nih.gov |

| Enzyme Target | Cathepsin B (overexpressed in tumors) | N/A | nih.gov |

| Synthesis Agents | EDC/NHS (for GFLG peptide linkage in conjugates) | Direct involvement | nih.gov |

| Outcome | Shedding of mPEG layer, enhanced tumor cell uptake, improved therapeutic effect, high drug loading capacity | N/A | nih.gov |

Thermosensitive Polysaccharides via EDC/NHS Coupling

Thermosensitive polysaccharides are a class of smart polymers that undergo a reversible sol-gel transition in response to temperature changes, making them highly attractive for applications such as injectable hydrogels for drug delivery and tissue engineering wikipedia.orgwikipedia.orgfishersci.ca. The fabrication of these materials often relies on EDC/NHS coupling chemistry to introduce thermosensitive moieties or to crosslink polysaccharide chains.

For instance, thermosensitive hydrogels based on carboxymethyl pullulan (CMP) have been successfully prepared using EDC/NHS crosslinking wikipedia.org. This coupling system is also effective for conjugating short peptides to polysaccharides, enabling the creation of advanced biomaterials wikipedia.org. In another example, thermosensitive infernan, a glycosaminoglycan-mimetic exopolysaccharide (EPS), was developed by grafting amino-terminated poly(N-isopropylacrylamide) (pNIPAM-NH2) to the carboxyl functions of its uronic acids using EDC/NHS as coupling agents fishersci.ca. The resulting thermosensitive properties of the infernan-pNIPAM graft copolymer could be precisely tuned by varying the degree of grafting and the molecular weight of pNIPAM fishersci.ca. Similarly, catechol-functionalized chitosan (B1678972) thermosensitive hydrogels have been prepared through EDC coupling reactions, further demonstrating the versatility of this chemistry in creating temperature-responsive polysaccharide systems wikipedia.org.

Conjugation and Derivatization Strategies in Biological Research Models (In Vitro & Non-Clinical)

NHS ester chemistry is a cornerstone in biological research for conjugating and derivatizing biomolecules, enabling detailed studies of molecular interactions and functional properties.

Synthesis of Glyconanoparticles for Carbohydrate-Protein Interaction Studies

Glyconanoparticles, which consist of a nanoparticle core enveloped by a carbohydrate shell, serve as powerful tools for investigating complex carbohydrate-protein interactions both in vitro and in non-clinical settings wikidata.orgwikipedia.orgwikidata.orgfishersci.fi. The precise attachment of carbohydrate moieties to the nanoparticle surface is critical for these studies, and NHS ester chemistry provides a robust covalent coupling method.

One established strategy involves the use of NHS esters for covalent conjugation. For example, 4-maleimidopropanoic acid NHS ester has been employed to synthesize PEGylated quantum dots (QDs) functionalized with D-mannose, D-galactose, and D-galactosamine wikipedia.org. These glyco-QDs were subsequently utilized to study specific carbohydrate-protein interactions, demonstrating the utility of NHS ester-mediated conjugation in creating probes for biological research wikipedia.org. This approach leverages the reactivity of NHS esters with primary amines present on the biomolecules or modified nanoparticle surfaces, forming stable amide linkages fishersci.sempg.de.

While other methods, such as microwave irradiation for direct conjugation of unmodified carbohydrates to hydrazide-functionalized gold nanoparticles, also exist wikidata.orgfishersci.fi, the versatility and control offered by NHS ester chemistry make it a preferred choice for preparing well-defined glyconanoparticles for detailed interaction studies.

Use in Investigating Hapten Sensitization Mechanisms (e.g., Diphenylcyclopropenone (B372975) applications in cellular models)

Diphenylcyclopropenone (DPC or DPCP) is a potent organic chemical hapten that induces allergic contact dermatitis and has been utilized to study T cell receptor (TCR) repertoire changes in response to hapten sensitization in humans nih.govelifesciences.org. Haptens are small molecules that, when bound to a carrier protein, can elicit an immune response nih.gov.

Research findings indicate that repeated exposure to DPC leads to dynamic, transient expansions of a polyclonal and diverse T cell population. The number of T cell receptors (TCRs) that expand early after sensitization varies among individuals and can predict the magnitude of the allergic reaction. These expanded TCRs exhibit preferential TCR V and J gene usage and form clusters of TCRs with similar sequences, which are characteristic features of antigen-driven responses nih.govelifesciences.orgnih.gov. The expanded TCRs also share subtle sequence motifs that can be captured using a dynamic Bayesian network, suggesting that the response to DPC is mediated by a polyclonal population of T cells recognizing a limited number of dominant antigens nih.govnih.gov.

In cellular models, DPC acts as a potent skin sensitizer, reacting with biological macromolecules like proteins to form immunogenic conjugates nih.govelifesciences.org. Studies have shown that protein haptenation, the irreversible binding of electrophilic chemicals to proteins, is a molecular initiating event in skin sensitization oup.com. While highly abundant proteins are frequently haptenated, low-abundant proteins can also be modified, indicating a degree of specificity in protein haptenation oup.com.

Functionalization of Magnetic Beads for Affinity Separations

NHS-activated magnetic beads, which possess N-hydroxysuccinimide (NHS) functional groups on their surface, are widely used for the covalent, amine-based conjugation of proteins and other ligands fishersci.nlcd-bioparticles.com. This chemistry enables the immobilization of desired molecules onto the magnetic bead surface in a straightforward manner, typically involving incubation with the protein in an amine-free buffer at a pH between 7 and 9 fishersci.nlcd-bioparticles.com. The NHS ester groups react efficiently with primary amines to form stable amide linkages fishersci.nl.

These functionalized magnetic beads are valuable tools for various affinity separation applications, including:

Isolation of small components: Ideal for proteins and peptides oceannanotech.com.

Immunoprecipitation/purification of proteins and protein complexes: The immobilized ligands, such as antibodies, allow for the capture and subsequent separation of target proteins or complexes, with negligible non-specific binding due to effective quenching of unreacted NHS-ester groups fishersci.nlcd-bioparticles.comoceannanotech.com.

Coupling functional enzymes: Enzymes can be attached to the bead surface for downstream assays oceannanotech.com.

Identifying protein binding partners: By immobilizing one protein, its binding partners can be captured and identified oceannanotech.com.

The process is designed to be efficient, with coupling typically completed within 1 to 2 hours, followed by quenching of remaining active NHS-ester groups fishersci.nlcd-bioparticles.com. The covalently attached proteins are highly resistant to leaching from the bead surface, ensuring stable conjugates for purification and separation fishersci.nlcd-bioparticles.com.

Development of Photodynamic Therapy Agents in Pre-clinical Studies

While specific pre-clinical studies directly detailing DPC-NHS ester as a photodynamic therapy (PDT) agent are not extensively highlighted, the broader use of NHS ester chemistry in developing PDT agents is evident. PDT is a therapeutic modality that uses a photosensitizer (PS) activated by light of a specific wavelength in the presence of oxygen to produce reactive oxygen species (ROS) that induce cell death nih.govmdpi.com.

NHS esters are crucial in conjugating photosensitizers or targeting ligands to various delivery systems, including nanoparticles and nanobodies, for enhanced PDT efficacy. For instance, sulfo-NHS ester-containing nanoparticles have been reacted with PEG containing amine and carboxyl functional groups to create targeted PDT agents for leukemia stem cells nih.gov. Similarly, nanobody-photosensitizer conjugates are being developed using NHS ester chemistry for targeted PDT in cancer, showing selective binding and cell killing in pre-clinical in vitro and in vivo studies nih.govresearchgate.net. These conjugates aim to improve tumor selectivity and reduce side effects by delivering the photosensitizer specifically to cancer cells nih.govresearchgate.net.

The integration of photosensitizers with nanocarriers via NHS ester chemistry is a promising area in PDT development, enabling improved drug encapsulation, stability, and targeted delivery to pathological cells nih.govnih.govmdpi.com.

Integration in Functional and Structural Materials Science

NHS ester chemistry plays a significant role in the integration of chemical compounds into functional and structural materials, particularly through surface modification and the creation of tailored interactions nih.govcore.ac.uk.

Design of Materials with Tailored Intermolecular Interactions

The reactivity of NHS esters with primary amines allows for the precise functionalization of materials, enabling the design of materials with specific intermolecular interactions. For instance, NHS ester-activated polyethylene glycol (PEG) can be used to surface modify materials, reducing non-specific interactions and enhancing performance in biomedical applications by creating a hydrated layer that prevents protein adsorption .

In the context of self-assembly, the ability to introduce specific functional groups via NHS ester chemistry is critical. For example, in the synthesis of glyconanoparticles, bifunctional reagents like disuccinimidyl ester (DTSP), which is a homobifunctional NHS ester, are used to self-assemble on gold surfaces. The terminal succinimidyl groups then allow for covalent bonding with amine-containing molecules, leading to the creation of functionalized nanoparticles with tailored surface properties for investigating carbohydrate-protein interactions nih.gov. This highlights how NHS ester chemistry can be used to control the surface chemistry of materials to achieve desired intermolecular interactions and functionalities.

Application in Nanoscale Materials Synthesis and Characterization

NHS ester chemistry is instrumental in the synthesis and characterization of nanoscale materials by enabling precise functionalization and conjugation. Nanoparticle self-assembly, a rising area in materials science, often involves the use of NHS esters to create suprastructures with specific architectures and properties rsc.org.

For example, in DNA nanotechnology, NHS ester chemistry, often coupled with SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) chemistry, is used to covalently attach functional peptides to nucleic acid-based nanostructures. This allows for the creation of bio-hybrid networks and hydrogels with defined structural properties and functions rsc.org. The precision offered by NHS ester reactions facilitates the fabrication of complex molecular patterns and the integration of diverse functionalities into nanoscale systems rsc.org.

Furthermore, NHS-activated magnetic beads, which are themselves nanoscale materials, are used for various applications in material science due to their ability to immobilize ligands for purification and analysis fishersci.nlcd-bioparticles.comoceannanotech.com. The uniform, superparamagnetic beads with a biocompatible polymer coating and NHS ester surface groups provide a platform for ligand immobilization with significantly low non-specific binding, crucial for accurate characterization and application of nanoscale materials oceannanotech.com.

Q & A

Basic Research Questions

Q. How can researchers formulate a precise and testable research question for studying Dpc-nhss?

- Methodological Answer : Use the PICO framework (Population, Intervention/Exposure, Comparison, Outcome) to structure the question. For example:

-

Population: Specific biological systems or molecular targets affected by this compound.

-

Intervention: this compound administration or interaction under controlled conditions.

-

Comparison: Baseline measurements or control compounds.

-

Outcome: Quantifiable metrics (e.g., binding affinity, metabolic stability).

-

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality .

Example Table :

PICO Component Description for this compound Study Population Human hepatocyte cell lines Intervention 24-hour exposure to 10µM this compound Comparison Untreated cell lines Outcome Apoptosis rate (measured via flow cytometry)

Q. What methodologies are appropriate for the initial characterization of this compound?

- Methodological Answer : Prioritize iterative experimental design with phased approaches:

Physical-Chemical Profiling: Use HPLC, mass spectrometry, and NMR for purity and structural validation.

In Vitro Screening: Assess solubility, stability, and cytotoxicity in relevant biological models.

Dose-Response Analysis: Establish safe concentration ranges using IC50/EC50 calculations.

- Reference scientific investigation standards (e.g., hypothesis testing, controls) .

Q. How should researchers design a literature review to identify gaps in this compound research?

- Methodological Answer : Conduct a systematic review with:

- Search Strategy: Use databases (PubMed, SciFinder) with keywords: "this compound synthesis," "mechanism of action," "toxicity profile."

- Inclusion/Exclusion Criteria: Filter studies by relevance (e.g., peer-reviewed articles post-2010).

- Gap Analysis: Map findings to highlight understudied areas (e.g., long-term metabolic effects) .

Advanced Research Questions

Q. How can researchers resolve contradictions in data from different analytical techniques when studying this compound?

- Methodological Answer : Employ triangulation strategies :

- Cross-Validation: Compare results from orthogonal methods (e.g., X-ray crystallography vs. molecular docking simulations).

- Iterative Reanalysis: Re-examine raw data for technical artifacts (e.g., buffer interference in spectroscopy).

- Contextual Interpretation: Align discrepancies with environmental variables (e.g., pH-dependent binding) .

Q. What strategies ensure validity and reliability in measuring this compound interactions with biological targets?

- Methodological Answer :

- Validity: Use standardized assays (e.g., SPR for binding kinetics) and replicate experiments across independent labs.

- Reliability: Calculate intra- and inter-assay coefficients of variation (CV <15% acceptable).

- Blinding: Implement double-blind protocols to reduce observer bias .

Q. How can mixed-methods approaches enhance understanding of this compound mechanisms?

- Methodological Answer : Integrate qualitative and quantitative data :

-

Quantitative: High-throughput screening for dose-dependent effects.

-

Qualitative: Thematic analysis of transcriptional responses via RNA-seq.

-

Convergent Design: Synthesize findings to propose unified mechanistic models (e.g., this compound-induced signaling pathways) .

Example Mixed-Methods Workflow :

Phase Method Output Exploratory Transcriptomics (RNA-seq) Identify dysregulated genes Confirmatory qPCR validation Quantify gene expression changes Contextual Pathway enrichment analysis Map biological pathways affected

Data Contradiction Analysis Framework

For advanced studies, use this checklist to address inconsistencies:

Technical Replication : Repeat experiments with identical parameters.

Methodological Audit : Verify equipment calibration and protocol adherence.

Meta-Analysis : Compare results with prior studies to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.